

5-chloro-7-azaindole-3-carbaldehyde structural properties

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Compound of Interest

Compound Name: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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An In-Depth Technical Guide to the Structural and Physicochemical Properties of 5-Chloro-7-Azaindole-3-Carbaldehyde

Abstract

5-Chloro-7-azaindole-3-carbaldehyde (5Cl7AlCA) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of 7-azaindole, a well-established bioisostere of indole, this compound merges the unique electronic properties of the pyrrolopyridine core with the versatile reactivity of an aldehyde functional group. This guide provides a comprehensive analysis of its core structural properties, synthesis, and chemical reactivity, grounded in spectroscopic and crystallographic data. We delve into the causality behind its solid-state architecture, its characteristic spectral signatures, and its utility as a precursor for more complex molecular frameworks, offering field-proven insights for professionals in drug discovery and development.

Molecular and Crystal Structure: A Tale of Planarity and Hydrogen Bonding

The foundational structure of 5-chloro-7-azaindole-3-carbaldehyde is built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The molecule's architecture is characterized by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. Key substitutions

include a chlorine atom at the C5 position of the pyridine ring and a formyl (aldehyde) group at the C3 position of the pyrrole ring.

Crystallographic Analysis

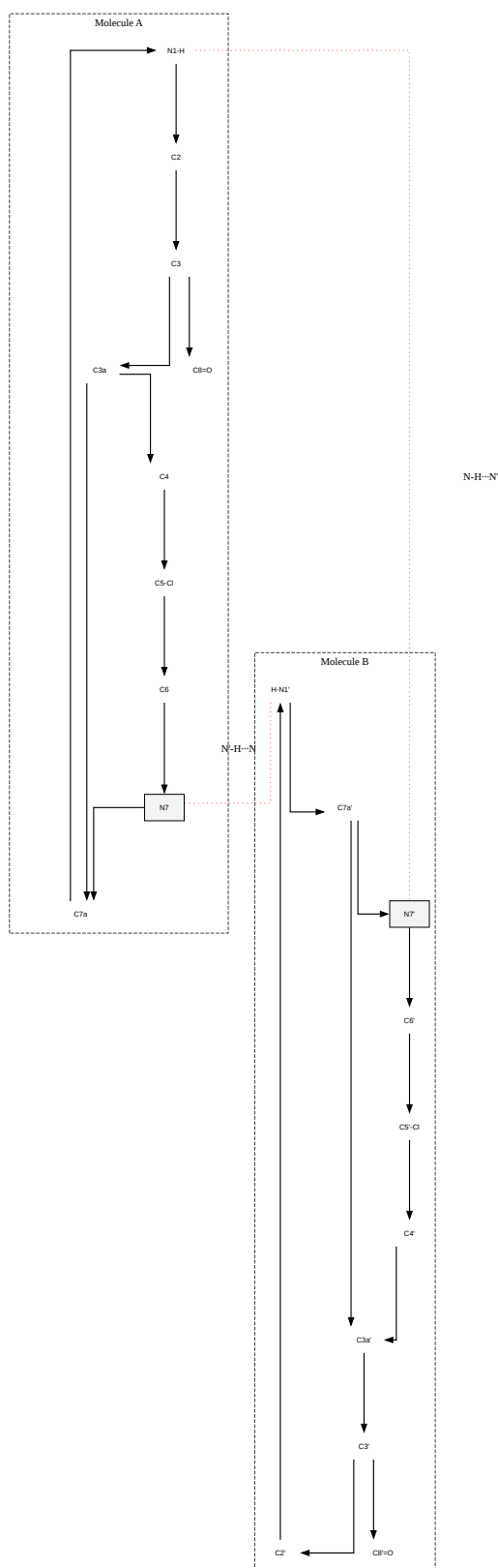
Single-crystal X-ray diffraction analysis provides the most definitive insight into the molecule's three-dimensional structure and intermolecular interactions in the solid state.^[1] 5Cl7AICA crystallizes in the monoclinic $P2_1/c$ space group.^{[1][2]}

X-ray analysis confirms that the fused bicyclic core and the appended carbaldehyde group are virtually coplanar. This planarity is a consequence of the sp^2 hybridization of the constituent atoms and the delocalized π -electron system across the azaindole ring. The C5-Cl bond length is approximately 1.732 Å, which is typical for chlorine atoms attached to an aromatic ring.^[1]

The Supramolecular Dimer: A Dominant Structural Motif

A critical feature revealed by crystallography is the formation of a stable, centrosymmetric dimer in the crystal lattice. This dimer is formed through a pair of strong and nearly linear N1–H1...N7' hydrogen bonds between two adjacent molecules.^[1] This interaction, where the pyrrole N-H of one molecule donates its proton to the pyridine nitrogen (N7) of a second molecule, is a hallmark of 7-azaindole derivatives and is crucial for understanding the compound's physical properties, such as its relatively high melting point and its vibrational spectra.^[3]

The diagram below illustrates this fundamental hydrogen-bonding interaction that defines the supramolecular assembly of 5Cl7AICA in the solid state.



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Hydrogen-bonded dimer of 5CI7AICA.

Physicochemical and Spectroscopic Profile

The structural features of 5CI7AICA directly influence its observable physicochemical and spectroscopic properties.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. Its high melting point is consistent with the stable, hydrogen-bonded dimer structure observed in the solid state. Solubility is generally limited in nonpolar solvents but increases in polar aprotic solvents.

Property	Value	Source(s)
CAS Number	954112-61-9	[4][5]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[5]
Molecular Weight	180.59 g/mol	[5]
Appearance	Off-white to pale yellow solid	-
Melting Point	199-202 °C	[5]
Solubility	Soluble in DMF, DMSO; sparingly soluble in alcohols and chlorinated solvents.	Inferred

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and providing insight into its electronic environment.

2.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is particularly sensitive to the hydrogen bonding within the 5CI7AICA dimer.

- **N-H Stretching:** A prominent and characteristic feature in the IR spectrum is a very broad absorption band observed between 3300 and 2500 cm⁻¹. This is not a sharp peak, which is

indicative of a strong hydrogen-bonded N-H oscillator. The specific N1-H stretching vibration is assigned to a band around 3098 cm^{-1} .^[1]

- C=O Stretching: The aldehyde carbonyl group (C=O) stretching vibration gives rise to a strong absorption in the IR spectrum, typically found in the region of $1650\text{-}1680\text{ cm}^{-1}$, consistent with a conjugated aldehyde.^[2]

2.2.2. Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms. The expected signals in a solvent like DMSO- d_6 are:

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Notes
N1-H	~12.5	Broad Singlet	Exchangeable proton, chemical shift is concentration and solvent dependent.
H-C=O	~10.0	Singlet	Characteristic downfield signal for an aldehyde proton.
H2	~8.5	Singlet / Doublet	Proton on the pyrrole ring adjacent to the N-H.
H4	~8.4	Doublet	Aromatic proton on the pyridine ring.
H6	~8.2	Doublet	Aromatic proton on the pyridine ring.

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values presented are representative for this class of compounds.^{[6][7]}

2.2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the spectrum will show a prominent molecular ion peak (M^+) or protonated molecule ($[M+H]^+$) corresponding to its molecular weight, accounting for isotopic distribution of chlorine.

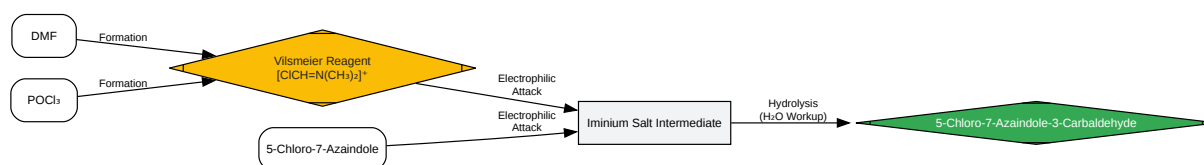
- $[M]^+$: $m/z \approx 180.01$ (for ^{35}Cl) and 182.01 (for ^{37}Cl) in an approximate 3:1 ratio.

Synthesis and Chemical Reactivity

5-Chloro-7-azaindole-3-carbaldehyde is most commonly synthesized via electrophilic formylation of the corresponding 5-chloro-7-azaindole precursor.

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[8] The reaction involves two key stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl_3). Second, the electron-rich 7-azaindole ring attacks this electrophile, followed by hydrolysis to yield the final aldehyde.[9]



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Workflow for the Vilsmeier-Haack Synthesis.

Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard procedures for formylating indole-like substrates.[10]

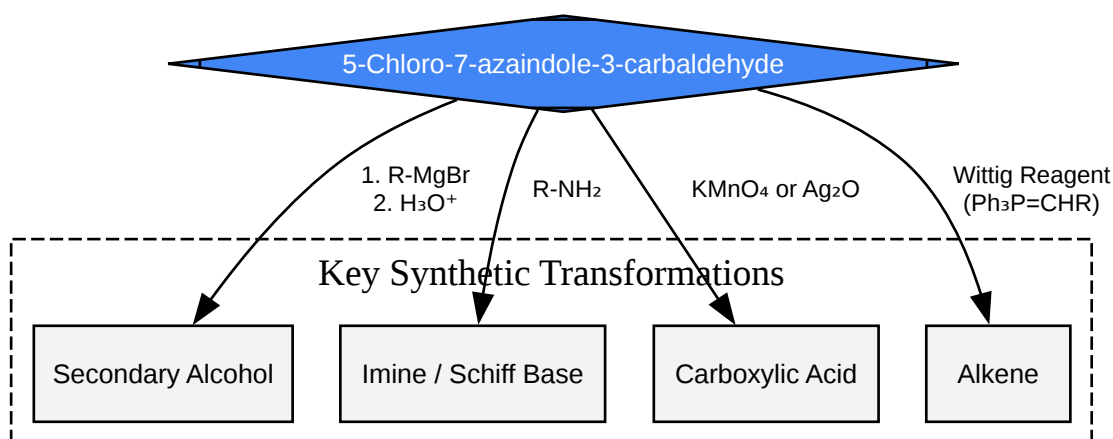
- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) in an ice-water bath (0-5 °C).
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3 , 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve 5-chloro-7-azaindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent slurry.
- **Reaction:** After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Workup and Isolation:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is between 8-9, while keeping the mixture cool in an ice bath.
- **Purification:** The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 5-chloro-7-azaindole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The true value of 5CI7AICA for a synthetic chemist lies in its versatile reactivity, which allows for extensive molecular elaboration. The aldehyde group is a synthetic linchpin for a variety of transformations.^[11]

- **Condensation Reactions:** Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.
- **Nucleophilic Addition:** Undergoes addition of organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

- Reductive Amination: Serves as a key substrate for introducing substituted aminomethyl groups at the C3 position.
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
- Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the conversion of the aldehyde into various alkenes, introducing carbon-carbon double bonds.



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Key reaction pathways for 5CI7AICA.

Applications in Drug Discovery

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen-bonding interactions with biological targets.^[3] Derivatives of 7-azaindole are widely investigated as:

- Kinase Inhibitors: The scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.
- Anticancer and Antiviral Agents: Many compounds incorporating this core have shown potent activity against various cancer cell lines and viruses.^{[1][12]}
- CNS-Active Agents: The scaffold is present in molecules designed to treat neurological disorders.

5-Chloro-7-azaindole-3-carbaldehyde serves as a critical starting material for the synthesis of complex libraries of such compounds, allowing for systematic exploration of the structure-activity relationship (SAR) by modifying the C3 position.

Conclusion

5-Chloro-7-azaindole-3-carbaldehyde is a compound of significant scientific interest, defined by a planar, electron-rich heterocyclic core and a reactive aldehyde handle. Its propensity to form strong intermolecular hydrogen-bonded dimers dictates its solid-state properties and provides a characteristic spectroscopic signature. Through well-established synthetic protocols like the Vilsmeier-Haack reaction, it is readily accessible and serves as a versatile platform for the development of novel therapeutics and functional materials. A thorough understanding of its structural properties, as detailed in this guide, is essential for its effective application in advanced chemical research.

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